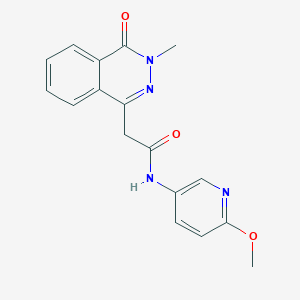
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MPA-NOTA and is a chelator used for labeling proteins and peptides with radiometals for imaging purposes. In
作用機序
MPA-NOTA acts as a chelator by binding to radiometals and forming stable complexes. These complexes can then be used to label proteins and peptides for imaging purposes. The stability of the complex formed between MPA-NOTA and radiometals is crucial for the accuracy of the imaging results.
Biochemical and Physiological Effects:
MPA-NOTA has been shown to have low toxicity and is well-tolerated in vivo. The compound has a high binding affinity for radiometals, making it an effective chelator for imaging purposes. MPA-NOTA has also been shown to have a long half-life, allowing for imaging over an extended period.
実験室実験の利点と制限
One advantage of using MPA-NOTA for imaging purposes is its high binding affinity for radiometals. This allows for accurate and sensitive imaging of biological processes. Additionally, MPA-NOTA has a long half-life, allowing for imaging over an extended period. One limitation of using MPA-NOTA is its potential for non-specific binding, which can lead to inaccurate imaging results.
将来の方向性
There are several future directions for the use of MPA-NOTA in medical research. One area of interest is the development of MPA-NOTA-based theranostics, which involves the use of the compound for both imaging and therapy. Another future direction is the development of MPA-NOTA-based probes for imaging specific biomolecules such as enzymes and receptors. Additionally, the use of MPA-NOTA in combination with other imaging techniques such as MRI and CT scans is an area of ongoing research.
Conclusion:
In conclusion, MPA-NOTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is a chelator used for labeling proteins and peptides with radiometals for imaging purposes. MPA-NOTA has been shown to have low toxicity, high binding affinity for radiometals, and a long half-life, making it an effective chelator for imaging purposes. Ongoing research is focused on the development of MPA-NOTA-based theranostics, probes for imaging specific biomolecules, and the use of MPA-NOTA in combination with other imaging techniques.
合成法
The synthesis of MPA-NOTA involves the reaction of 6-methoxypyridin-3-amine and 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to obtain the final product. The yield of this reaction is typically high, making it an efficient method for synthesizing MPA-NOTA.
科学的研究の応用
MPA-NOTA has been widely used in medical research for imaging purposes. This compound is a chelator that can be labeled with radiometals such as copper-64, gallium-68, and zirconium-89. These radiometals can then be used to label proteins and peptides, allowing for non-invasive imaging of biological processes. MPA-NOTA has been used in the imaging of various diseases such as cancer, cardiovascular disease, and neurological disorders.
特性
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-21-17(23)13-6-4-3-5-12(13)14(20-21)9-15(22)19-11-7-8-16(24-2)18-10-11/h3-8,10H,9H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDFLWYNZUTSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![N-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1-methylpyrazol-4-amine](/img/structure/B7637807.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)
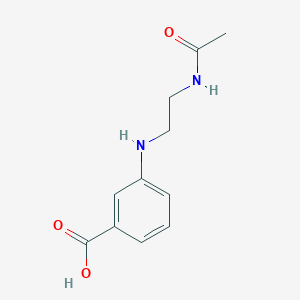
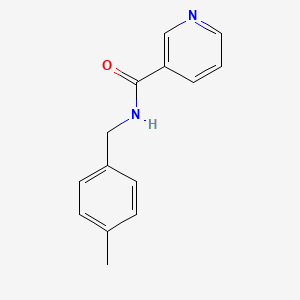
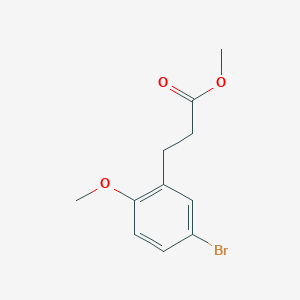
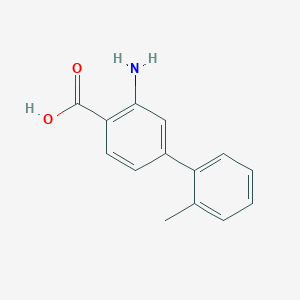

![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)